(S)-methyl 3,4-dihydroxybutanoate

概要

説明

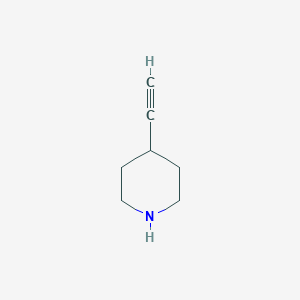

“(S)-methyl 3,4-dihydroxybutanoate” is an organic compound with the chemical formula C5H10O4 . It is a chiral compound that exists in two enantiomers. The (S)-enantiomer is commonly used in scientific research for its potent anti-inflammatory, anti-oxidant, and anti-tumor properties.

Synthesis Analysis

The synthesis of “this compound” can be achieved by catalytic hydrogenolysis of acetoacetate . The enolate can be prepared by reaction with a sulfide and converting the resulting amide to an enolate .Molecular Structure Analysis

“this compound” contains a total of 18 bonds; 8 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), 2 hydroxyl group(s), 1 primary alcohol(s) and 1 secondary alcohol(s) .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 134.13 . It is a solid at room temperature . The compound is stable under acidic conditions and can be hydrolyzed under basic conditions .科学的研究の応用

Biodegradable Polymer Production

Polyhydroxyalkanoates (PHAs), including poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [(P(3HB-co-4HB)], are highlighted for their biocompatibility and potential in medical applications due to desirable mechanical properties and non-toxicity. Research focuses on the surface modifications of PHAs to overcome limitations caused by their hydrophobic nature, enhancing their suitability for diverse medical applications. This involves integrating nanotechnology to improve functionality in complex biological environments, promising non-cytotoxic and biocompatible materials for healthcare biotechnology (Chai et al., 2020; Grigore et al., 2019).

Synthesis and Applications in Organic Chemistry

Methyl-2-formyl benzoate, a bioactive precursor, is recognized for its versatility in the synthesis of compounds with pharmacological activities. The synthetic routes for preparing methyl-2-formyl benzoate and its importance as a precursor for pharmaceutical applications are discussed, underlining its role in the development of new bioactive molecules (Farooq & Ngaini, 2019).

Environmental and Agricultural Applications

Research into large-scale production of PHAs in plants, particularly polyhydroxybutyrate (PHB) in bioenergy crops with C(4) photosynthesis, points to a sustainable source of bioplastics, biochemicals, and energy. This involves leveraging sunlight and atmospheric CO(2) for producing PHAs, which are functionally equivalent to petroleum-based plastics but are biodegradable and produced from renewable feedstocks, suggesting a significant step towards reducing environmental pollution (Somleva et al., 2013).

Safety and Hazards

作用機序

Target of Action

(S)-Methyl 3,4-dihydroxybutanoate, also known as (S)-3,4-Dihydroxybutyric acid, is a normal human urinary metabolite . It is excreted in increased concentration in patients with succinic semialdehyde dehydrogenase (SSADH) deficiency , suggesting that SSADH could be a primary target of this compound.

Mode of Action

Its increased excretion in patients with ssadh deficiency suggests that it may interact with this enzyme or the biochemical pathway it is involved in .

Biochemical Pathways

It is known to be a metabolite in the human body and its increased excretion in ssadh deficiency suggests it may be involved in the same biochemical pathway as ssadh .

Pharmacokinetics

It is known to be a normal human urinary metabolite , suggesting that it is metabolized and excreted by the human body.

Result of Action

Its role as a urinary metabolite suggests it may be involved in metabolic processes in the body .

Action Environment

As a metabolite, its production, action, and excretion could potentially be influenced by factors such as diet, lifestyle, and overall health .

生化学分析

Biochemical Properties

(S)-methyl 3,4-dihydroxybutanoate plays a significant role in biochemical reactions, particularly in the context of metabolic pathways. It interacts with several enzymes, including succinic semialdehyde dehydrogenase, which is involved in the metabolism of gamma-aminobutyric acid (GABA). This interaction is crucial as it helps in the conversion of succinic semialdehyde to succinate, a key intermediate in the tricarboxylic acid (TCA) cycle . Additionally, this compound is known to interact with various proteins and other biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in energy metabolism and stress responses. For instance, this compound can modulate the expression of genes related to oxidative stress, thereby impacting cellular metabolism and overall cell function . Furthermore, this compound has been shown to affect the proliferation and differentiation of certain cell types, highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with specific enzymes and proteins. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic pathways . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable under controlled conditions, with minimal degradation over time

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits beneficial effects on metabolic pathways and cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle and the metabolism of GABA. It interacts with enzymes such as succinic semialdehyde dehydrogenase, facilitating the conversion of metabolic intermediates and influencing overall metabolic flux . Additionally, this compound can affect the levels of various metabolites, thereby modulating cellular energy production and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in target tissues, thereby influencing its biological activity . Understanding these transport mechanisms is crucial for developing targeted therapeutic strategies.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, as it can interact with different enzymes and proteins in these compartments . Additionally, post-translational modifications and targeting signals play a role in directing the compound to specific organelles, thereby modulating its biological effects.

特性

IUPAC Name |

methyl (3S)-3,4-dihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKWOJWPEXHLOQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415997 | |

| Record name | (S)-methyl 3,4-dihydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90414-36-1 | |

| Record name | (S)-methyl 3,4-dihydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1352401.png)

![Diethyl 4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate](/img/structure/B1352407.png)

![1,4-Di([2,2':6',2''-terpyridin]-4'-yl)benzene](/img/structure/B1352409.png)

![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1352417.png)